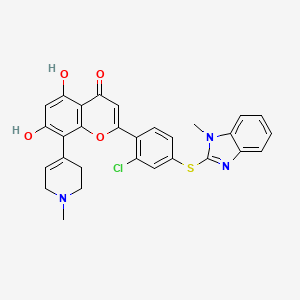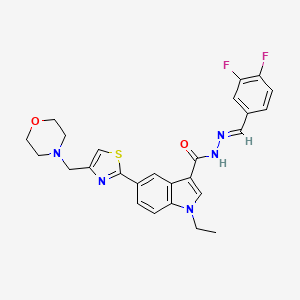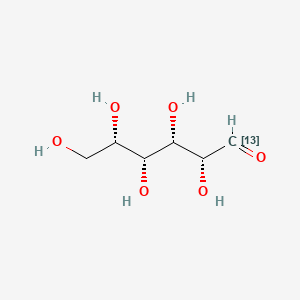
Cdk9/10/gsk3|A-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclin-dependent kinase 9, cyclin-dependent kinase 10, and glycogen synthase kinase 3 are protein kinases that play crucial roles in various cellular processes, including cell cycle regulation, transcription, and signaling pathways. These kinases are involved in the regulation of gene expression, cell proliferation, and apoptosis, making them significant targets for therapeutic interventions, particularly in cancer and other diseases .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cyclin-dependent kinase 9 and glycogen synthase kinase 3 involves the expression of these proteins in human embryonic kidney 293T cells. The cells are lysed at 4°C for 30 minutes in an immunoprecipitation buffer containing 20 mM HEPES (pH 7.4), 1% Igepal, 150 mM sodium chloride, 10 mM potassium chloride, 0.1 mM ethylene glycol tetraacetic acid, 0.1 mM ethylenediaminetetraacetic acid, 1 mM dithiothreitol, and protease and phosphatase inhibitor cocktails .
Industrial Production Methods: Industrial production methods for these kinases typically involve recombinant DNA technology, where the genes encoding these proteins are cloned into expression vectors and introduced into suitable host cells. The host cells are then cultured in bioreactors, and the proteins are purified using chromatography techniques .
化学反应分析
Types of Reactions: Cyclin-dependent kinase 9 and glycogen synthase kinase 3 undergo various chemical reactions, including phosphorylation, dephosphorylation, and inhibition by small molecules. These reactions are crucial for their regulatory functions in cellular processes .
Common Reagents and Conditions: Common reagents used in the reactions involving these kinases include adenosine triphosphate, magnesium ions, and specific inhibitors such as flavopiridol for cyclin-dependent kinase 9 and lithium chloride for glycogen synthase kinase 3 .
Major Products Formed: The major products formed from these reactions include phosphorylated substrates, which are essential for the regulation of gene expression and cell cycle progression .
科学研究应用
Cyclin-dependent kinase 9 and glycogen synthase kinase 3 have extensive applications in scientific research, particularly in the fields of cancer biology, neurobiology, and drug discovery. These kinases are targeted for the development of novel anticancer therapies due to their roles in regulating transcription and cell proliferation .
In cancer research, inhibitors of cyclin-dependent kinase 9 and glycogen synthase kinase 3 are being investigated for their potential to suppress tumor growth and enhance the efficacy of existing treatments. Additionally, these kinases are studied for their involvement in neurodegenerative diseases, such as Alzheimer’s disease, where glycogen synthase kinase 3 is implicated in the formation of neurofibrillary tangles .
作用机制
Cyclin-dependent kinase 9 forms a complex with cyclin T1 to create the positive transcription elongation factor b, which phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcription elongation. Inhibitors of cyclin-dependent kinase 9, such as flavopiridol, competitively bind to the kinase, preventing its activity and thereby inhibiting transcription .
Glycogen synthase kinase 3 functions by phosphorylating serine or threonine residues on its target substrates. A positively charged pocket adjacent to the active site binds a priming phosphate group attached to a serine or threonine four residues C-terminal of the target phosphorylation site .
相似化合物的比较
Cyclin-dependent kinase 9 and glycogen synthase kinase 3 are part of larger families of kinases with similar functions. Cyclin-dependent kinase 9 is similar to other cyclin-dependent kinases, such as cyclin-dependent kinase 2 and cyclin-dependent kinase 4, which also regulate cell cycle progression and transcription .
Glycogen synthase kinase 3 is similar to other serine/threonine kinases, such as protein kinase B and protein kinase C, which are involved in various signaling pathways. glycogen synthase kinase 3 is unique in its ability to regulate multiple substrates and processes, making it a versatile target for therapeutic interventions .
List of Similar Compounds
- Cyclin-dependent kinase 2
- Cyclin-dependent kinase 4
- Protein kinase B
- Protein kinase C
These kinases share structural and functional similarities with cyclin-dependent kinase 9 and glycogen synthase kinase 3, but each has distinct roles and regulatory mechanisms in cellular processes .
属性
分子式 |
C29H24ClN3O4S |
|---|---|
分子量 |
546.0 g/mol |
IUPAC 名称 |
2-[2-chloro-4-(1-methylbenzimidazol-2-yl)sulfanylphenyl]-5,7-dihydroxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)chromen-4-one |
InChI |
InChI=1S/C29H24ClN3O4S/c1-32-11-9-16(10-12-32)26-22(34)14-23(35)27-24(36)15-25(37-28(26)27)18-8-7-17(13-19(18)30)38-29-31-20-5-3-4-6-21(20)33(29)2/h3-9,13-15,34-35H,10-12H2,1-2H3 |
InChI 键 |
BTDCUFCJAWQJCI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)SC5=NC6=CC=CC=C6N5C)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)









